molecular formula C20H19NO4 B036260 Fmoc-L-Cyclopropylglycine CAS No. 1212257-18-5

Fmoc-L-Cyclopropylglycine

Cat. No.: B036260
CAS No.: 1212257-18-5
M. Wt: 337.4 g/mol
InChI Key: YMLZBPTXRMNAFP-SFHVURJKSA-N
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Description

Fmoc-L-Cyclopropylglycine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-L-Cyclopropylglycine is primarily used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a base-labile protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct .

Biochemical Pathways

The Fmoc group’s integration into peptide synthesis methods has significantly enhanced the chemical synthesis of peptides . The this compound, as a part of Cyclodepsipeptides, can influence the biochemical pathways involving serine proteases.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides, including Cyclodepsipeptides . These peptides can act as potent non-covalent inhibitors of serine proteases, potentially influencing various biological processes where these enzymes play a role .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to bases and can be removed under basic conditions . Moreover, the storage temperature can affect the stability of this compound, with a recommended storage temperature between 2-8°C .

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZBPTXRMNAFP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375783
Record name Fmoc-L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212257-18-5
Record name Fmoc-L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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